4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 1-methyl-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrazole derivative with an amine group replacing the bromine atom.
Scientific Research Applications
4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated pyrazoles on biological systems.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The pyrazole ring can also engage in π-π interactions with aromatic amino acids in proteins, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole
- 4-Bromo-5-(bromomethyl)-2-methylpyridine
- 4-Bromo-5-nitrophthalonitrile
Uniqueness
4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of two bromine atoms allows for selective functionalization, which can be advantageous in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-5-(bromomethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLYPVBBAUDPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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